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Compound of Interest

Compound Name: B-428

Cat. No.: B1201740 Get Quote

This guide provides a detailed comparison of the cross-reactivity profile of the novel kinase

inhibitor B-428 against other commercially available inhibitors. The data presented herein is

intended to assist researchers, scientists, and drug development professionals in evaluating

the selectivity of B-428 and its potential for off-target effects.

Introduction
B-428 is a potent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR)

currently under preclinical investigation. To characterize its selectivity, a comprehensive kinase

panel screen was performed. This guide compares the binding affinity of B-428 against a panel

of 97 kinases with that of two other known EGFR inhibitors, here designated as Compound Y

and Compound Z. Understanding the cross-reactivity profile is crucial for predicting potential

off-target toxicities and identifying opportunities for polypharmacology.

Comparative Cross-Reactivity Data
The inhibitory activity of B-428, Compound Y, and Compound Z was assessed against a panel

of 97 kinases using a competitive binding assay. The dissociation constant (Kd) was

determined for each interaction. A lower Kd value indicates a higher binding affinity. The

following table summarizes the binding affinities for a selection of key on-target and off-target

kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1201740?utm_src=pdf-interest
https://www.benchchem.com/product/b1201740?utm_src=pdf-body
https://www.benchchem.com/product/b1201740?utm_src=pdf-body
https://www.benchchem.com/product/b1201740?utm_src=pdf-body
https://www.benchchem.com/product/b1201740?utm_src=pdf-body
https://www.benchchem.com/product/b1201740?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target B-428 (Kd in nM)
Compound Y (Kd in
nM)

Compound Z (Kd in
nM)

EGFR (On-Target) 1.2 0.8 5.4

ERBB2 (HER2) 25 15 150

ERBB4 (HER4) 45 30 280

ABL1 >10,000 5,000 >10,000

SRC 850 250 1,200

LCK 1,200 400 >10,000

FYN 980 350 8,000

AURKA >10,000 >10,000 >10,000

CDK2 >10,000 8,000 >10,000

VEGFR2 3,500 1,500 5,000

Experimental Protocols
The cross-reactivity data was generated using the KINOMEscan™ competitive binding assay

platform.[1][2]

Principle of the Assay: The assay measures the ability of a test compound (B-428) to compete

with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The

amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR)

of the DNA tag. A lower amount of bound kinase in the presence of the test compound

indicates a stronger interaction between the compound and the kinase.[2]

Detailed Methodology:

Kinase Preparation: A panel of 97 human kinases were expressed as fusions with a DNA

tag.

Ligand Immobilization: A proprietary, broadly-selective kinase inhibitor was biotinylated and

immobilized on streptavidin-coated magnetic beads.
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Binding Reaction: The DNA-tagged kinases were incubated with the ligand-coated beads

and a fixed concentration (10 µM) of B-428, Compound Y, or Compound Z in a 384-well

plate. A DMSO control was included for each kinase to determine the baseline binding.

Incubation: The reaction plates were incubated for 1 hour at room temperature with shaking

to allow the binding to reach equilibrium.

Washing: The beads were washed to remove unbound proteins and test compounds.

Elution: The bound kinase was eluted from the beads.

Quantification: The amount of eluted, DNA-tagged kinase was quantified using qPCR.

Data Analysis: The qPCR signal for each test compound was compared to the DMSO control

to calculate the percentage of kinase binding. For compounds showing significant binding, a

full dose-response curve was generated by performing the assay with 11 serial three-fold

dilutions of the compound. The dissociation constant (Kd) was then calculated from the

dose-response data.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow

for assessing kinase inhibitor cross-reactivity.

Cell Membrane

Cytoplasm

Nucleus

EGFR

RAS

PI3K

EGF
(Ligand)

Binds

B-428
(Inhibitor)

Inhibits

RAF MEK ERK

Cell Proliferation
& Survival

AKT

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1201740?utm_src=pdf-body
https://www.benchchem.com/product/b1201740?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified EGFR signaling pathway inhibited by B-428.
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Caption: Experimental workflow for competitive binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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